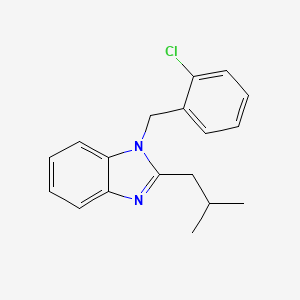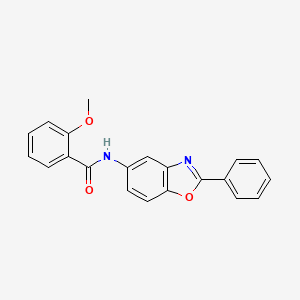
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BFA is a member of the benzamide family of compounds, which are known for their diverse biological activities.
作用机制
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide exerts its biological effects by inhibiting the activity of the Golgi apparatus, which is responsible for the processing and sorting of proteins and lipids. This compound binds to a protein called ADP-ribosylation factor (ARF), which is involved in the regulation of Golgi function. By binding to ARF, this compound disrupts the structure and function of the Golgi, leading to the accumulation of proteins and lipids in the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. This compound also affects the secretion of cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to reduce inflammation and inhibit the growth of fungi.
实验室实验的优点和局限性
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide is a useful tool for studying the Golgi apparatus and its role in cellular processes. It is also a promising candidate for cancer treatment and imaging applications. However, this compound has some limitations in lab experiments. It is a toxic compound and must be handled with care. Additionally, its effects on non-cancer cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide. One area of interest is the development of this compound derivatives with improved efficacy and safety profiles. Another area of research is the use of this compound as a tool for studying the Golgi apparatus in different cell types and tissues. Additionally, this compound could be used in combination with other anti-cancer agents to enhance their effectiveness. Finally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different biological processes.
In conclusion, this compound is a promising compound with diverse applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. Further research on this compound could lead to new insights into the biology of the Golgi apparatus and its role in disease, as well as new treatments for cancer and other diseases.
合成方法
The synthesis of N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide involves the reaction of 4-bromo-2-methoxyaniline with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography, yielding a white crystalline solid. The purity of the product can be confirmed by NMR and HPLC analysis.
科学研究应用
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been studied for its potential use as a fluorescent probe for imaging intracellular structures and processes. Additionally, this compound has been investigated for its anti-inflammatory and anti-fungal properties.
属性
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c1-19-13-8-10(15)4-7-12(13)17-14(18)9-2-5-11(16)6-3-9/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXSXGMZIDREHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-3-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5881937.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)
![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)

![N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}-3,5-dimethylbenzamide](/img/structure/B5881966.png)


![1-(2-methylphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5881995.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5882002.png)

![N-[2-(3-chlorophenyl)ethyl]-2-ethoxybenzamide](/img/structure/B5882028.png)
![3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882036.png)